(5-(Benzyloxy)pyridin-2-yl)methanol (5-(Benzyloxy)pyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 59781-11-2
VCID: VC2037775
InChI: InChI=1S/C13H13NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2
SMILES: C1=CC=C(C=C1)COC2=CN=C(C=C2)CO
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

(5-(Benzyloxy)pyridin-2-yl)methanol

CAS No.: 59781-11-2

Cat. No.: VC2037775

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

(5-(Benzyloxy)pyridin-2-yl)methanol - 59781-11-2

Specification

CAS No. 59781-11-2
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name (5-phenylmethoxypyridin-2-yl)methanol
Standard InChI InChI=1S/C13H13NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2
Standard InChI Key UTGLFQHWXNTFEV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CN=C(C=C2)CO
Canonical SMILES C1=CC=C(C=C1)COC2=CN=C(C=C2)CO

Introduction

Physical and Chemical Properties

(5-(Benzyloxy)pyridin-2-yl)methanol possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and applications. The compound is identified by specific parameters that are essential for researchers working with this substance.

Basic Identification Parameters

ParameterValueReference
CAS Number59781-11-2
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
IUPAC Name(5-phenylmethoxypyridin-2-yl)methanol
PubChem CID11736050

Physical Properties

PropertyValueReference
AppearanceWhite powder
Density1.188±0.06 g/cm³ (Predicted)
Melting Point67-68°C (Solvent: hexane; ethyl acetate)
Boiling Point383.2±32.0°C (Predicted)
Polar Surface Area (PSA)42.35000
LogP2.15290

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) . These analytical methods provide critical information for confirming the identity and purity of the compound for research applications.

Structural Characteristics

The molecular structure of (5-(Benzyloxy)pyridin-2-yl)methanol features several key elements that define its chemical behavior and reactivity profiles.

Functional Groups

The compound contains two primary functional groups:

  • Benzyloxy group (-OCH₂C₆H₅) at position 5 of the pyridine ring

  • Hydroxymethyl group (-CH₂OH) at position 2 of the pyridine ring

The positioning of these groups creates a molecule with both hydrophobic (benzyl) and hydrophilic (hydroxyl) regions, influencing its solubility profile and chemical reactivity .

Structural Identifiers

IdentifierValueReference
SMILESOCC1=NC=C(OCC2=CC=CC=C2)C=C1
InChIInChI=1S/C13H13NO2/c15-9-12-7-4-8-14-11(12)13(10-16-13)17-6-5-2-1-3-5/h1-4,6-8,10,15H,9H2
InChI KeyUONIVNSGZDAIPR-UHFFFAOYSA-N

Synthesis Methods

Several synthetic approaches can be employed to produce (5-(Benzyloxy)pyridin-2-yl)methanol, with the selection of a specific method typically depending on available starting materials, required scale, and desired purity.

General Synthetic Route

The synthesis typically involves a multi-step approach:

  • Starting with a 5-hydroxypyridine-2-carboxylic acid or similar precursor

  • Protection of the hydroxyl group via benzylation using benzyl bromide in the presence of a base (commonly potassium carbonate)

  • Reduction of the carboxylic acid or ester group to form the hydroxymethyl functionality using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

Alternative Synthetic Approaches

Alternative approaches may involve:

  • Direct functionalization of 5-(benzyloxy)pyridine at the 2-position

  • Reduction of 5-(benzyloxy)pyridine-2-carbaldehyde

  • Functional group interconversion from related pyridine derivatives

Applications and Research Findings

(5-(Benzyloxy)pyridin-2-yl)methanol has gained attention for its various applications across different fields, particularly in pharmaceutical research and chemical synthesis.

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceutically active compounds. Its structural features make it particularly valuable in the development of:

  • Enzyme inhibitors

  • Receptor modulators

  • Anti-cancer agents

  • Antimicrobial compounds

Role as a Synthetic Intermediate

As a bifunctional molecule, (5-(Benzyloxy)pyridin-2-yl)methanol serves as a versatile building block in organic synthesis. The hydroxymethyl group can undergo various transformations, including:

  • Oxidation to aldehyde or carboxylic acid derivatives

  • Conversion to halides or sulfonate esters for nucleophilic substitution reactions

  • Etherification or esterification reactions

Meanwhile, the benzyloxy group can be selectively removed through catalytic hydrogenation to reveal a hydroxyl group for further functionalization .

Research Findings

Recent research has explored the potential of (5-(Benzyloxy)pyridin-2-yl)methanol and its derivatives in various applications:

Research AreaKey FindingsReference
Enzyme InhibitionDerivatives show potential as metalloenzyme inhibitors
Pharmaceutical IntermediatesUsed in the synthesis of compounds with anti-inflammatory properties
Structural ScaffoldsProvides a platform for creating compound libraries with diverse biological activities
Hazard TypeClassificationReference
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Comparative Analysis

To better understand the significance of (5-(Benzyloxy)pyridin-2-yl)methanol, it is useful to compare it with structurally related compounds.

Comparison with Similar Compounds

CompoundCAS NumberMolecular FormulaStructural DifferencesReference
(5-(Benzyloxy)pyrimidin-2-yl)methanol132259-99-5C12H12N2O2Contains pyrimidine instead of pyridine ring
(3-(Benzyloxy)pyridin-2-yl)methanol6059-29-6C13H13NO2Benzyloxy group at position 3 instead of 5
1-[5-(benzyloxy)pyridin-2-yl]ethan-1-one858597-92-9C14H13NO2Contains ketone instead of hydroxymethyl group

Structure-Activity Relationships

The positioning of functional groups on the pyridine ring significantly influences the chemical reactivity and potential biological activity of these compounds:

  • The 5-position benzyloxy group in (5-(Benzyloxy)pyridin-2-yl)methanol provides opportunities for π-π interactions in biological systems

  • The 2-position hydroxymethyl group can participate in hydrogen bonding, enhancing binding interactions with potential biological targets

  • Compounds with benzyloxy groups at different positions (e.g., position 3) may interact differently with biological receptors and enzymes

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